molecular formula C18H14BrN3O2 B5876238 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide

6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5876238
M. Wt: 384.2 g/mol
InChI Key: GAGTULVUVHDXJP-AWQFTUOYSA-N
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Description

6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, also known as FCQ11, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities.

Scientific Research Applications

6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biological activities that make it a potential candidate for scientific research. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been found to exhibit potent inhibitory effects on various enzymes such as xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. These properties make 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. For example, it has been found to inhibit xanthine oxidase by binding to the active site of the enzyme. It has also been suggested that 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide may interact with the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of various cancer cell lines. In addition, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has been found to exhibit antioxidant activity, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is its broad range of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to the use of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide in lab experiments. For example, its low solubility in water may limit its bioavailability in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of new drugs based on 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide. Its potent inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of various diseases. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide interacts with enzymes and receptors. Finally, more research is needed to evaluate the potential toxicity and side effects of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide, particularly in vivo.
Conclusion:
In conclusion, 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities, make it a promising candidate for the development of new drugs. Its mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors. 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide involves the condensation of 3-furylaldehyde with 6-bromo-2-cyclopropyl-4-quinolinecarbohydrazide in the presence of a catalyst. The reaction is carried out in a suitable solvent and under reflux conditions. The resulting product is then purified by recrystallization. The yield of 6-bromo-2-cyclopropyl-N'-(3-furylmethylene)-4-quinolinecarbohydrazide obtained by this method is reported to be around 60%.

properties

IUPAC Name

6-bromo-2-cyclopropyl-N-[(E)-furan-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-13-3-4-16-14(7-13)15(8-17(21-16)12-1-2-12)18(23)22-20-9-11-5-6-24-10-11/h3-10,12H,1-2H2,(H,22,23)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGTULVUVHDXJP-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N/N=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-cyclopropyl-N'-[(E)-furan-3-ylmethylidene]quinoline-4-carbohydrazide

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